- Studies of solute-solvent interactions and applications of green and blue complexes of copper(II) palmitate with 2-amino benzothiazoles, Journal of Current Chemical & Pharmaceutical Sciences, 2011, 1(1), 37-51
Cas no 95-24-9 (6-chloro-1,3-benzothiazol-2-amine)
95-24-9 structure
Product Name:6-chloro-1,3-benzothiazol-2-amine
Numero CAS:95-24-9
MF:C7H5ClN2S
MW:184.645998716354
MDL:MFCD00053557
CID:34786
PubChem ID:7226
Update Time:2025-06-10
6-chloro-1,3-benzothiazol-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Chlorobenzothiazol-2-ylamine
- 6-Chloro-1,3-benzothiazol-2-amine
- 2-Amino-6-chlorobenzothiazole
- 6-Chlorobenzo[d]thiazol-2-amine
- 2-Benzothiazolamine, 6-chloro-
- 6-Chloro-2-benzothiazolamine
- 6-Chloro-benzothiazol-2-ylamine
- BENZOTHIAZOLE, 2-AMINO-6-CHLORO-
- 2U337T5UFG
- VMNXKIDUTPOHPO-UHFFFAOYSA-N
- 6-chlorobenzothiazole-2-ylamine
- PubChem21696
- C7H4BrClN2S
- Maybridge1_001187
- 6-Chlorobenzothiazol-
- 6-Chloro-2-benzothiazolamine (ACI)
- Benzothiazole, 2-amino-6-chloro- (6CI, 7CI, 8CI)
- 2-Amino-6-chloro-1,3-benzothiazole
- 6-Chloro-1,3-benzothiazol-2-ylamine
- 6-Chloro-2-aminobenzothiazole
- 6-Chloro-2-benzothiazolylamine
- SKA 3
- DTXSID4059120
- MFCD00053557
- 2-AMINO-6-CHLOROBENZO[D]THIAZOLE
- InChI=1/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10
- BCP27085
- EINECS 202-402-3
- Q27455470
- SCHEMBL77839
- AKOS000104169
- GEO-02880
- HMS2666D12
- 6-Chloro-1,3-benzothiazol-2-amine #
- STK071371
- AC-037
- NCGC00246061-01
- BIDD:GT0846
- 95-24-9
- CS-0040190
- 6-CHLOROBENZO(D)THIAZOL-2-AMINE
- D70122
- AE-641/00127046
- 6-chloro-2-amino benzothiazole
- DB-027790
- 2-Amino-6-chlorobenzothiazole, 99%
- ALBB-000206
- 2-amino-6-chloro-benzothiazole
- F1911-0017
- MLS001005225
- 6-chloro-2-benzothiazole-amine
- W-100169
- STR07530
- CHEMBL97643
- SY014143
- HMS544N21
- 54T
- 6-chloro-1,3-benzothiazol-2-amine (BT1)
- Z56896352
- UNII-2U337T5UFG
- A1216
- NS00022903
- BRN 0127752
- PS-8511
- EN300-17160
- CCG-51735
- 4-27-00-04862 (Beilstein Handbook Reference)
- SMR000348635
- SR-01000641019-1
- 6-chloro-1,3-benzothiazol-2-amine
-
- MDL: MFCD00053557
- Inchi: 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
- Chiave InChI: VMNXKIDUTPOHPO-UHFFFAOYSA-N
- Sorrisi: ClC1C=C2C(N=C(N)S2)=CC=1
- BRN: 0127752
Proprietà calcolate
- Massa esatta: 183.98600
- Massa monoisotopica: 183.986197
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 67.2
- Carica superficiale: 0
- Conta Tautomer: 2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4750 (rough estimate)
- Punto di fusione: 198.0 to 202.0 deg-C
- Punto di ebollizione: 344.3 ºC at 760 mmHg
- Punto di infiammabilità: 162℃
- Indice di rifrazione: 1.6100 (estimate)
- PSA: 67.15000
- LogP: 3.11310
- Solubilità: Non determinato
6-chloro-1,3-benzothiazol-2-amine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: S26
- RTECS:DL1575000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R22; R36/37/38
6-chloro-1,3-benzothiazol-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-chloro-1,3-benzothiazol-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 136085-5G |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 5g |
¥366.73 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830948-100g |
2-Amino-6-chlorobenzothiazole |
95-24-9 | 99% | 100g |
368.00 | 2021-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151197-25G |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | >98.0% | 25g |
¥62.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151197-250g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | >98.0% | 250g |
¥398.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151197-500G |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | >98.0% | 500g |
¥636.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151197-100g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | >98.0% | 100g |
¥199.90 | 2023-09-04 | |
| Chemenu | CM112698-500g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 98% | 500g |
$143 | 2021-08-06 | |
| TRC | A577138-250mg |
2-Amino-6-chlorobenzothiazole |
95-24-9 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577138-500mg |
2-Amino-6-chlorobenzothiazole |
95-24-9 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577138-2.5g |
2-Amino-6-chlorobenzothiazole |
95-24-9 | 2.5g |
$ 80.00 | 2022-06-08 |
6-chloro-1,3-benzothiazol-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetic acid , Cupric chloride ; 1.5 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Silica , Boron trifluoride (reaction product with silica gel) Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
- Efficient and facile protocol for one-pot synthesis of 2-amino-substituted benzothiazoles catalyzed by nano-BF3/SiO2 under mild conditions, Research on Chemical Intermediates, 2016, 42(12), 7855-7868
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , N,N,N′,N′-Tetramethylethylenediamine , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
Riferimento
- Copper-Catalyzed Aerobic Oxidative Regioselective Thiocyanation of Aromatics and Heteroaromatics, Journal of Organic Chemistry, 2017, 82(18), 9312-9320
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 42 min, 25 °C; 2 h, 25 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 7
1.2 Reagents: Ammonia Solvents: Water ; pH 7
Riferimento
- Application of Quality by Design in the Synthesis of 6-substituted-2-aminobenzothiazole, Journal of Pharmacy Research (Mohali, 2015, 9(9), 573-580
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetic acid ; 2 h, 15 - 20 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt
Riferimento
- Aromatic amine containing amino side chain as acetylcholinesterase inhibitor and its preparation, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; 6.5 min, 40 °C
Riferimento
- Docking, synthesis, characterization and evaluation of novel CDK2 inhibitors: benzothiazole derivatives, International Journal of Pharmacy and Pharmaceutical Sciences, 2012, 4, 574-584
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride , Iodobenzene diacetate Catalysts: Iodine Solvents: Water ; 6 h, 110 °C
Riferimento
- Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles, Chinese Chemical Letters, 2022, 33(3), 1497-1500
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Ethanol ; reflux
Riferimento
- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate, Synlett, 2012, 23(15), 2219-2222
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents, Journal of Heterocyclic Chemistry, 1981, 18(4), 759-61
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Riferimento
- Synthesis and pharmacological evaluation of 6-substituted 2-aminobenzothiazoles, International Research Journal of Pharmacy, 2018, 9(9), 110-116
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux
Riferimento
- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates, Journal of Molecular Structure, 2023, 1290,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; rt
1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux
1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux
Riferimento
- An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids, International Journal of Pharmaceutical Sciences and Research, 2017, 8(7), 2960-2964
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Acetic acid ; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled
Riferimento
- Benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines: Synthesis, Structural, and Photophysical Properties, Journal of Organic Chemistry, 2018, 83(19), 12129-12142
Metodo di produzione 15
Metodo di produzione 16
Condizioni di reazione
1.1 10 - 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C
1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C
1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C
Riferimento
- Synthesis and biological evaluation of 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives, Journal of Drug Delivery and Therapeutics, 2019, 9, 561-572
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Bromine ; < 10 °C; 3 h, < 10 °C
Riferimento
- Novel benzothiazole hydrazine carboxamide hybrid scaffolds as potential in vitro GABA AT enzyme inhibitors: Synthesis, molecular docking and antiepileptic evaluation, Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1825-1830
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled
Riferimento
- Synthesis, characterization and anti-inflammatory activity of some 2-aminobenzothiazole derivatives, International Journal of ChemTech Research, 2009, 1(4), 1354-1358
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Chlorobenzene ; rt → 70 °C
1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Study on synthesis of 2-amino-6-chlorobenzothiazole, Guangdong Huagong, 2011, 38(9), 54-55
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; < 5 °C; 3 h, 0 - 10 °C
1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated
1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated
Riferimento
- Synthesis, characterization and biological evaluation of some heterocyclic compounds containing ethoxyphthalimide moiety via key intermediate 6-chloro 1,3 benzothiazole 2-amine, Indian Journal of Chemistry, 2010, (6), 818-825
6-chloro-1,3-benzothiazol-2-amine Raw materials
- Potassium selenocyanate
- Potassium thiocyanate
- 6-Chlorobenzodthiazole
- Ammonium thiocyanate
- (4-Chlorophenyl)thiourea
6-chloro-1,3-benzothiazol-2-amine Preparation Products
6-chloro-1,3-benzothiazol-2-amine Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95-24-9)2-Amino-6-chlorobenzothiazole
Numero d'ordine:sfd14071
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:95-24-9)2-氨基-6-氯苯并噻唑
Numero d'ordine:LE5868897
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:45
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:95-24-9)2-Amino-6-chlorobenzothiazole
Numero d'ordine:A11140
Stato delle scorte:in Stock
Quantità:500g/1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:06
Prezzo ($):155.0/296.0
Email:sales@amadischem.com
6-chloro-1,3-benzothiazol-2-amine Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
95-24-9 (6-chloro-1,3-benzothiazol-2-amine) Prodotti correlati
- 25150-27-0(6,7-dichloro-1,3-benzothiazol-2-amine)
- 24072-75-1(2-Amino-5,6-dichlorobenzothiazole)
- 27058-83-9(2-Amino-4-chlorobenzothiazole hydrobromide)
- 1849-70-3(4,7-dichloro-1,3-benzothiazol-2-amine)
- 1849-71-4(4,5-dichloro-1,3-benzothiazol-2-amine)
- 16582-59-5(4,6-dichloro-1,3-benzothiazol-2-amine)
- 20358-00-3(2-Amino-5-chlorobenzothiazole)
- 136-95-8(Benzo[d]thiazol-2-amine)
- 19952-47-7(4-chloro-1,3-benzothiazol-2-amine)
- 158465-13-5(5,7-DichlorobenzoDthiazol-2-amine)